molecular formula C8H2F6I2 B8678761 1,4-Bis(trifluoromethyl)-2,5-diiodobenzene

1,4-Bis(trifluoromethyl)-2,5-diiodobenzene

Cat. No. B8678761
M. Wt: 465.90 g/mol
InChI Key: SEUGVCJVKFPXCN-UHFFFAOYSA-N
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Patent
US07700366B2

Procedure details

To a solution of 30 mL H2SO4 was added periodic acid (3.18 g, 14 mmol) and potassium iodide (6.90 g, 42 mmol) under ice bath and then 1,4-bis(trifluoromethyl)benzene (2.17 mL, 14 mmol) was added. The reaction mixture was then stirred at 70° C. for 5 h. After cooling down to room temperature, the resulting solution was poured into ice-water and then extracted with diethyl ether (100 mL) and 10% sodium thiosulfate (50 mL). The organic layer was washed with 10% sodium thiosulfate (3×50 mL), dried over MgSO4, filtered, and concentrated. The residue was recrystallized from hexane to give 19 as a white solid (4.24 g, 65%): 1H NMR (300 MHz, CDCl3): δ 8.20 (s, 2H); 19F N (282 MHz, CDCl3): −64.2; HR-MS (EI) calcd. for C8H2F6I2 (M+): 465.81, found: 465.8387.
Quantity
2.17 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.18 g
Type
reactant
Reaction Step Three
Quantity
6.9 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Yield
65%

Identifiers

REACTION_CXSMILES
[I:1](O)(=O)(=O)=O.[I-:6].[K+].[F:8][C:9]([F:21])([F:20])[C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][CH:11]=1>OS(O)(=O)=O>[F:8][C:9]([F:20])([F:21])[C:10]1[CH:11]=[C:12]([I:6])[C:13]([C:16]([F:17])([F:18])[F:19])=[CH:14][C:15]=1[I:1] |f:1.2|

Inputs

Step One
Name
Quantity
2.17 mL
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C(F)(F)F)(F)F
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
3.18 g
Type
reactant
Smiles
I(=O)(=O)(=O)O
Name
Quantity
6.9 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at 70° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (100 mL) and 10% sodium thiosulfate (50 mL)
WASH
Type
WASH
Details
The organic layer was washed with 10% sodium thiosulfate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from hexane

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(C1=C(C=C(C(=C1)I)C(F)(F)F)I)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.24 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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